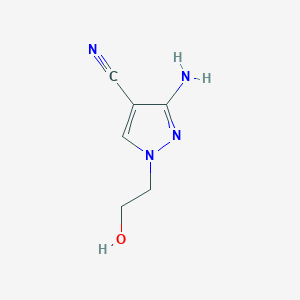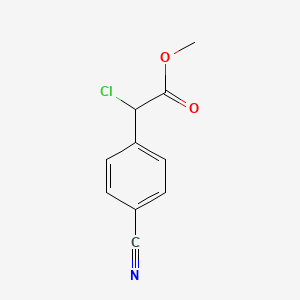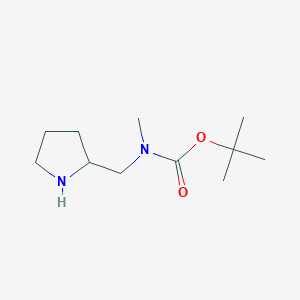
Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
Descripción general
Descripción
“Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30458 .
Molecular Structure Analysis
The molecular structure of “Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester” is represented by the formula C11H22N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester” are not fully documented. The molecular formula is C11H22N2O2 and the molecular weight is 214.30458 .Aplicaciones Científicas De Investigación
Synthesis of N-Boc-Protected Anilines
The compound is utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines. This application is crucial in the field of synthetic organic chemistry, where protecting groups like Boc (tert-butoxycarbonyl) are used to temporarily mask functional groups during chemical reactions to prevent unwanted side reactions .
Synthesis of Tetrasubstituted Pyrroles
Another significant application is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds, and their functionalization is key to creating various pharmaceuticals and complex organic molecules .
Carbamate Group in Drug Research
The carbamate group, which is part of the compound’s structure, plays a pivotal role in drug research. It has been the focus of studies for its potential as a structural motif in therapeutic agents, such as physostigmine, a methyl carbamate ester isolated from Calabar beans .
Reduction of Secondary Carbamates
In recent research, secondary carbamates derived from alcohols have been successfully reduced to their desired products with high yields. This showcases the compound’s role in facilitating specific reduction reactions within organic synthesis .
Mechanistic Insights into Carbamate Formation
The compound may also be involved in studies that provide mechanistic insights into carbamate formation from carbon dioxide and anilines. Understanding these mechanisms is essential for developing new synthetic methodologies and environmental applications .
Synthesis of Carboxylic Acid Esters
Carboxylic acid esters are fundamental components in organic material compounds, drug molecules, and natural products. The compound can be involved in the efficient synthesis of these esters, highlighting its importance in organic chemistry and material science .
Inhibition of Acetylcholinesterase (AChE)
Carbamates are known to act as AChE inhibitors, which catalyze acetylcholine levels at nerve synapses or neuromuscular junctions. The compound may be researched for its potential use as an AChE inhibitor to enhance nerve-ending stimulation through reversible cholinesterase inhibition .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKRZOPSFPOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | |
CAS RN |
1334335-95-3 | |
| Record name | tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
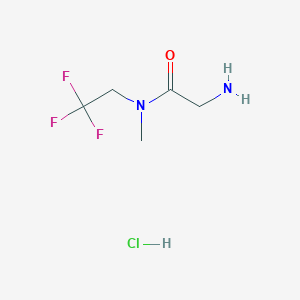
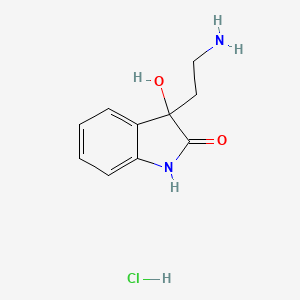
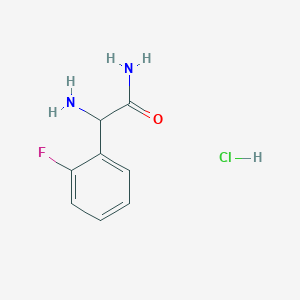
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
